5-Hydroxy-1H-indazole-4-carbonitrile
Description
Properties
Molecular Formula |
C8H5N3O |
|---|---|
Molecular Weight |
159.14 g/mol |
IUPAC Name |
5-hydroxy-1H-indazole-4-carbonitrile |
InChI |
InChI=1S/C8H5N3O/c9-3-5-6-4-10-11-7(6)1-2-8(5)12/h1-2,4,12H,(H,10,11) |
InChI Key |
CAHDRKLRNMMFOA-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C2=C1NN=C2)C#N)O |
Canonical SMILES |
C1=CC(=C(C2=C1NN=C2)C#N)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indazole Derivatives
5-Methoxy-6-methyl-1H-indazole (CAS No. not provided, similarity score: 0.84)
- Substituents : Methoxy (-OCH₃) at position 5 and methyl (-CH₃) at position 6.
- Key Differences: The methoxy group reduces acidity compared to the hydroxyl group in 5-Hydroxy-1H-indazole-4-carbonitrile, altering solubility and hydrogen-bonding interactions.
Unnamed Indazole Analog (similarity score: 0.85)
- Limited structural details are available, but the high similarity score suggests comparable electronic and steric properties to this compound.
Imidazole Derivatives
Imidazole-based analogs share nitrile functionality but differ in core structure (imidazole vs. indazole), leading to distinct electronic and steric profiles:
1-Ethyl-1H-imidazole-4,5-dicarbonitrile (CAS No. 133123-67-8, similarity score: 0.86)
- Substituents : Ethyl group at position 1 and two nitrile groups at positions 4 and 5.
5-Amino-1H-imidazole-4-carbonitrile (CAS No. 822-36-6, similarity score: 0.86)
- Substituents: Amino (-NH₂) at position 5 and nitrile at position 3.
- Key Differences: The amino group introduces basicity and hydrogen-bond donor capacity, contrasting with the phenolic -OH in the target compound. This derivative is a precursor in purine biosynthesis, highlighting its biochemical relevance .
Indole Derivatives
1H-Indole-4-carbaldehyde (CAS No. 1074-86-8, similarity score: 0.96)
Physicochemical and Functional Group Analysis
Table 1: Comparative Properties of this compound and Analogs
| Compound Name | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |
|---|---|---|---|---|---|
| This compound | Indazole | 5-OH, 4-CN | C₉H₇N₃O | 173.17 | — |
| 5-Methoxy-6-methyl-1H-indazole | Indazole | 5-OCH₃, 6-CH₃ | C₉H₁₀N₂O | 162.19 | 0.84 |
| 1-Ethyl-1H-imidazole-4,5-dicarbonitrile | Imidazole | 1-C₂H₅, 4-CN, 5-CN | C₆H₅N₄ | 133.13 | 0.86 |
| 1H-Indole-4-carbaldehyde | Indole | 4-CHO | C₉H₇NO | 145.16 | 0.96 |
Functional Group Impact
- Hydroxyl (-OH) vs. Methoxy (-OCH₃): The -OH group in this compound provides stronger hydrogen-bond donor capability (pKa ~10) compared to the methoxy group (pKa ~15), influencing solubility and target binding .
- Nitrile (-CN) : Enhances metabolic stability and serves as a hydrogen-bond acceptor. In imidazole analogs, dual nitriles increase dipole moments, affecting crystal packing and solubility .
- Amino (-NH₂): In 5-Amino-1H-imidazole-4-carbonitrile, the -NH₂ group introduces basicity (pKa ~4.5), enabling protonation under physiological conditions, unlike the phenolic -OH .
Preparation Methods
Cyclization Strategies for Indazole Core Formation
The indazole scaffold is typically constructed via cyclization reactions. A prominent method involves the Fischer indole synthesis , where phenylhydrazine derivatives react with carbonyl compounds under acidic conditions. For 5-hydroxy-1H-indazole-4-carbonitrile, a substituted phenylhydrazine precursor bearing pre-installed functional groups (e.g., nitro or hydroxyl moieties) undergoes cyclization with a ketone or aldehyde.
Key Example :
In a representative procedure, nitro-substituted phenylhydrazines react with formaldehyde in aqueous hydrochloric acid to form N-hydroxymethyl indazole intermediates. While this study focused on nitro derivatives, analogous conditions could be adapted for cyano-functionalized precursors by substituting formaldehyde with acetonitrile derivatives under controlled pH.
Functionalization via Cross-Coupling Reactions
Post-cyclization, the C-4 position is functionalized with a cyano group. Patent literature describes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Heck) to introduce substituents to the indazole ring.
Suzuki Coupling Protocol :
- Iodination : The indazole core is iodinated at the C-4 position using iodine (I₂) in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base.
- Cyanide Introduction : The iodinated intermediate reacts with a cyanide source (e.g., zinc cyanide) via palladium catalysis (Pd(PPh₃)₄) to install the cyano group.
Critical Parameters :
Hydroxylation and Protecting Group Strategies
The 5-hydroxy group is introduced via acid-catalyzed hydroxylation or demethylation of methoxy precursors. Protecting groups (e.g., tetrahydropyranyl) are often employed to prevent side reactions during cyanation.
Stepwise Approach :
- Protection : The indazole nitrogen (N-1) is protected with a tetrahydropyranyl (THP) group using dihydropyran in the presence of an acid catalyst.
- Hydroxylation : The protected intermediate undergoes hydroxylation at C-5 via nitration followed by reduction (H₂/Pd-C) or direct electrophilic substitution.
- Deprotection : Acidic hydrolysis (HCl/MeOH) removes the THP group, yielding the free indazole.
Key Reaction Conditions and Optimization
Solvent and Temperature Effects
Catalytic Systems
| Reaction Step | Catalyst | Ligand | Efficiency (%) |
|---|---|---|---|
| Iodination | – | – | >85 |
| Suzuki Cyanation | Pd(OAc)₂ | Tri-o-tolylphosphine | 70–80 |
| Deprotection | HCl | – | >90 |
Challenges in Stability and Yield
- Intermediate Instability : N-hydroxymethyl derivatives are prone to decomposition in aqueous media, necessitating anhydrous conditions during isolation.
- Regioselectivity : Competing reactions at N-1 and C-3 positions require meticulous control of steric and electronic effects.
Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR)
X-ray Crystallography
Single-crystal X-ray diffraction of analogous indazole derivatives validates molecular geometry, with bond angles and lengths consistent with DFT-predicted structures.
Mass Spectrometry
High-resolution MS (HRMS) provides exact mass confirmation (theoretical M.W.: 159.14 g/mol), with characteristic fragmentation patterns for the cyano and hydroxyl groups.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-Hydroxy-1H-indazole-4-carbonitrile, and how can reaction yields be maximized?
- Methodological Answer : The synthesis typically involves cyclization and nitrile introduction. For example, bromo-substituted indazole precursors (e.g., 4-bromo-6-nitro-1H-indazole-3-carbonitrile ) can undergo nucleophilic substitution with hydroxyl groups under basic conditions (e.g., NaOH/THF). Yields (34–83%) depend on solvent choice (e.g., ethanol, acetone) and reaction temperature (60–100°C). Post-synthesis purification via column chromatography and recrystallization improves purity. Verification via -NMR (δ 6.9–7.9 ppm for aromatic protons) and LC-MS ensures structural integrity .
Q. How should researchers characterize this compound to confirm its structure and purity?
- Methodological Answer : Use a multi-technique approach:
- NMR Spectroscopy : -NMR (400 MHz, CDOD) identifies aromatic protons and hydroxyl groups (δ ~6.9–8.0 ppm). -NMR confirms the nitrile carbon (~119 ppm) and indazole backbone .
- Mass Spectrometry : ESI-MS ([M+H]) validates molecular weight (e.g., m/z 174.04 for CHNO).
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>98%) .
Q. What are the key reactivity patterns of this compound in solution?
- Methodological Answer : The hydroxyl group acts as a hydrogen-bond donor, influencing solubility in polar solvents (e.g., methanol, DMSO). The nitrile group is electrophilic, enabling reactions with amines or thiols. Acidic conditions (e.g., HSO) may hydrolyze the nitrile to carboxylic acid, while basic conditions stabilize the indazole core. Reactivity studies should use controlled pH buffers and monitor via TLC/UV-Vis .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the electronic structure of this compound for catalytic applications?
- Methodological Answer : Apply hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model frontier molecular orbitals (HOMO/LUMO). Basis sets like 6-311+G(d,p) predict charge distribution, revealing nucleophilic sites (e.g., hydroxyl oxygen) and electrophilic nitrile carbon. Solvent effects (PCM model) refine accuracy. Compare computed IR spectra with experimental data to validate .
Q. How should researchers resolve contradictions in reported spectral data for this compound derivatives?
- Methodological Answer : Cross-validate conflicting data (e.g., NMR shifts) using:
- X-ray crystallography : SHELX software refines crystal structures, resolving tautomerism or positional isomerism .
- Isotopic labeling : -labeling clarifies nitrogen environments in the indazole ring.
- DFT-predicted chemical shifts : Compare with experimental -NMR to identify artifacts .
Q. What strategies enhance the bioactivity profile of this compound in drug discovery?
- Methodological Answer :
- Molecular docking : AutoDock Vina screens against target proteins (e.g., kinases), optimizing substituents at C4/C5 positions for binding affinity .
- SAR studies : Introduce electron-withdrawing groups (e.g., -NO) at C6 to modulate pharmacokinetics (e.g., logP, GI absorption).
- Metabolic stability assays : Microsomal incubation (human liver microsomes) identifies vulnerable sites for structural modification .
Q. How can crystallographic challenges (e.g., twinning) in this compound derivatives be addressed?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
